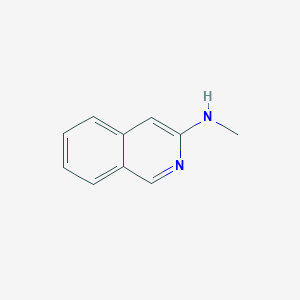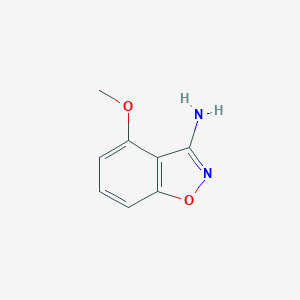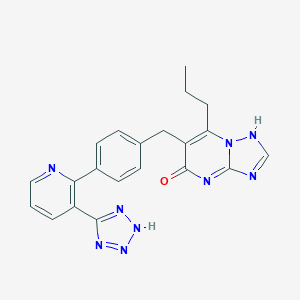
(1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-propyl-6-((4-(3-(1H-tetrazol-5-yl)-2-pyridinyl)phenyl)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-propyl-6-((4-(3-(1H-tetrazol-5-yl)-2-pyridinyl)phenyl)methyl)-, commonly known as TAK-915, is a novel compound that has been developed as a potential treatment for cognitive disorders such as Alzheimer's disease.
Wirkmechanismus
TAK-915 is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is involved in the regulation of synaptic plasticity and is overactivated in Alzheimer's disease. By blocking mGluR5, TAK-915 restores the balance of synaptic activity and improves cognitive function.
Biochemische Und Physiologische Effekte
TAK-915 has been shown to improve cognitive function in preclinical models of Alzheimer's disease. In addition, TAK-915 has been shown to reduce amyloid beta levels in the brain, which is a hallmark of Alzheimer's disease. TAK-915 has also been shown to enhance synaptic plasticity, which is critical for learning and memory.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of TAK-915 is that it has been extensively studied in preclinical models of cognitive impairment, which provides a strong foundation for further research. However, one limitation of TAK-915 is that its efficacy in humans has not yet been established.
Zukünftige Richtungen
For TAK-915 include further preclinical studies to better understand its mechanism of action and potential therapeutic uses. In addition, clinical trials in humans are needed to determine the safety and efficacy of TAK-915 as a treatment for cognitive disorders such as Alzheimer's disease. Finally, future research may focus on the development of more potent and selective mGluR5 antagonists.
Synthesemethoden
The synthesis of TAK-915 involves a multistep process that begins with the preparation of 7-propyl-6-chloro-1,2,4-triazolo[1,5-a]pyrimidine-5-one. This intermediate is then reacted with 4-(3-(1H-tetrazol-5-yl)-2-pyridinyl)benzylamine to yield TAK-915. The overall yield of this synthesis is approximately 20%.
Wissenschaftliche Forschungsanwendungen
TAK-915 has been extensively studied in preclinical models of cognitive impairment. In rodent models of Alzheimer's disease, TAK-915 has been shown to improve cognitive function and reduce amyloid beta levels in the brain. In addition, TAK-915 has been shown to enhance synaptic plasticity, which is critical for learning and memory.
Eigenschaften
CAS-Nummer |
168152-81-6 |
|---|---|
Produktname |
(1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-propyl-6-((4-(3-(1H-tetrazol-5-yl)-2-pyridinyl)phenyl)methyl)- |
Molekularformel |
C21H19N9O |
Molekulargewicht |
413.4 g/mol |
IUPAC-Name |
7-propyl-6-[[4-[3-(2H-tetrazol-5-yl)pyridin-2-yl]phenyl]methyl]-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C21H19N9O/c1-2-4-17-16(20(31)25-21-23-12-24-30(17)21)11-13-6-8-14(9-7-13)18-15(5-3-10-22-18)19-26-28-29-27-19/h3,5-10,12H,2,4,11H2,1H3,(H,23,24,25,31)(H,26,27,28,29) |
InChI-Schlüssel |
NZPNRSMNEHXBCZ-UHFFFAOYSA-N |
Isomerische SMILES |
CCCC1=C(C(=O)N=C2N1NC=N2)CC3=CC=C(C=C3)C4=C(C=CC=N4)C5=NNN=N5 |
SMILES |
CCCC1=C(C(=O)NC2=NC=NN12)CC3=CC=C(C=C3)C4=C(C=CC=N4)C5=NNN=N5 |
Kanonische SMILES |
CCCC1=C(C(=O)N=C2N1NC=N2)CC3=CC=C(C=C3)C4=C(C=CC=N4)C5=NNN=N5 |
Synonyme |
2-propyl-3-[[4-[3-(2H-tetrazol-5-yl)pyridin-2-yl]phenyl]methyl]-1,5,7, 9-tetrazabicyclo[4.3.0]nona-2,5,7-trien-4-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-Butyl 3-[4-(methanesulfonyl)piperazin-1-yl]azetidine-1-carboxylate](/img/structure/B64747.png)
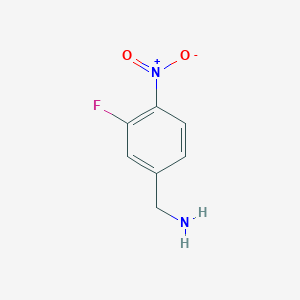


![Methyl (2R)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B64755.png)
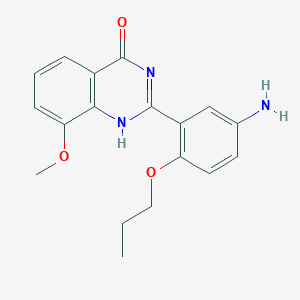

![5-Bromo-3,4-dimethylthieno[2,3-b]thiophene-2-carbaldehyde](/img/structure/B64759.png)
